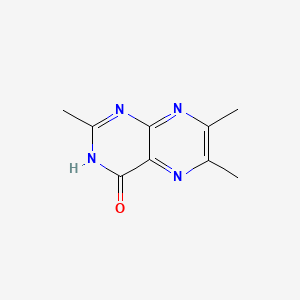

2,6,7-Trimethyl-4(3H)-pteridinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4O |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2,6,7-trimethyl-3H-pteridin-4-one |

InChI |

InChI=1S/C9H10N4O/c1-4-5(2)11-8-7(10-4)9(14)13-6(3)12-8/h1-3H3,(H,11,12,13,14) |

InChI Key |

BNTNTONHMSSNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)NC(=N2)C)C |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 2,6,7 Trimethyl 4 3h Pteridinone and Its Transformations

Fundamental Reaction Pathways

The pteridinone core is an electron-deficient aromatic system, a characteristic that dictates its behavior in substitution reactions. The presence of four nitrogen atoms and a carbonyl group significantly reduces the electron density of the ring system, making it susceptible to nucleophilic attack while generally deactivating it towards electrophiles.

Electrophilic and Nucleophilic Substitution at Ring Positions

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of many aromatic compounds; however, for electron-poor systems like pteridinones, this reaction is generally sluggish and requires harsh conditions. youtube.com The nitrogen atoms and the carbonyl group are strongly electron-withdrawing, which deactivates the ring towards attack by electrophiles. youtube.com When such reactions do occur, the position of substitution is influenced by the electronic distribution within the ring. In six-membered nitrogen heterocycles like pyridine, electrophilic attack is disfavored at positions ortho and para to the nitrogen due to the destabilization of the cationic intermediate. youtube.com By analogy, in the 2,6,7-trimethyl-4(3H)-pteridinone system, the pyrazine (B50134) ring is expected to be the more likely site for electrophilic attack over the more electron-deficient pyrimidine (B1678525) ring.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pteridinone nucleus makes it a prime candidate for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at a suitable position. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the nitrogen atoms and the carbonyl function in the pteridinone core, stabilizes this anionic intermediate, thereby facilitating the reaction. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, a suitable leaving group, typically a halide, must be located at a position activated by these electron-withdrawing features. libretexts.org In heterocyclic systems like pyridines, substitution is most effective when the leaving group is at the ortho or para position relative to a heteroatom, as this allows for effective delocalization of the negative charge onto the nitrogen. wikipedia.org

| Reaction Type | Reactivity of Pteridinone Ring | Favored Positions for Attack | Key Mechanistic Feature |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivated | Positions of relatively higher electron density (e.g., on the pyrazine ring) | Formation of a destabilized cationic intermediate |

| Nucleophilic Aromatic Substitution | Activated (with a leaving group) | Positions ortho or para to nitrogen atoms and the carbonyl group | Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex) libretexts.org |

Ring Cleavage and Re-closure Reactions of Pteridinone Systems

The fused ring system of pteridinones, while generally stable, can undergo ring cleavage under specific conditions. These reactions often involve initial disruption of the aromaticity, leading to an open-chain intermediate, which may then undergo re-closure to form a new heterocyclic structure or revert to the starting material.

Ring-opening reactions can be initiated through various means, including photochemical excitation or attack by potent nucleophiles. researchgate.net For instance, the pyrimidine ring, being part of the pteridinone structure, can be susceptible to cleavage. The general mechanism often involves the initial addition of a nucleophile to the ring, followed by a series of bond cleavages that result in an acyclic product. researchgate.net

Following ring opening, re-closure can occur, often catalyzed by changes in reaction conditions such as pH or temperature. These cyclization reactions are fundamental in the synthesis of a wide array of nitrogen heterocycles. nih.govnumberanalytics.com The process can be viewed as an intramolecular reaction where a nucleophilic center in the open-chain intermediate attacks an electrophilic site to form a new ring. britannica.com Depending on the nature of the intermediate and the reaction conditions, the re-closure can lead back to the original pteridinone skeleton or result in the formation of an isomeric heterocyclic system.

| Process | General Conditions | Intermediate | Potential Outcome |

|---|---|---|---|

| Ring Cleavage | Photochemical irradiation, strong nucleophiles, enzymatic action nih.gov | Acyclic, polyfunctional open-chain compound researchgate.net | Loss of the bicyclic pteridinone structure |

| Ring Re-closure | Thermal conditions, acid or base catalysis | Open-chain intermediate with appropriate functional groups | Reformation of the pteridinone ring or formation of an isomeric heterocycle nih.govnumberanalytics.com |

Oxidation and Reduction Chemistry

The pterin (B48896) core of this compound is redox-active, meaning it can participate in both oxidation and reduction reactions. The oxidation state of the pterin ring system is crucial for its chemical and biological function. Pterins can exist in fully oxidized, dihydro (semi-reduced), and tetrahydro (fully-reduced) forms. wikipedia.org

Reductive Transformations of the Pteridinone Nucleus

The reduction of the pteridinone nucleus typically occurs at the pyrazine portion of the ring system. The presence of multiple nitrogen atoms makes this part of the molecule susceptible to reduction. Tetrahydropteridine derivatives, for example, are quite reactive towards oxidation, which can make their isolation challenging. orientjchem.org However, the presence of electron-withdrawing groups on the ring can facilitate their separation. orientjchem.org The reduction of a pteridine (B1203161) to a 5,6,7,8-tetrahydropteridine (B83983) can be achieved using reducing agents like sodium borohydride. orientjchem.org Dihydropterins are also key intermediates in many enzymatic cycles. nih.gov

| Reduction Product | Oxidation State | General Properties |

|---|---|---|

| 7,8-Dihydropteridinone | Semi-reduced | Intermediate in enzymatic and chemical reductions nih.gov |

| 5,6,7,8-Tetrahydropteridinone | Fully-reduced | Highly susceptible to oxidation orientjchem.org |

Oxidative Pathways and Radical Formation (e.g., Pterin Free Radical Species)

Pterins are known to be active in electron transfer processes, which can involve the formation of free radical species. nih.gov Oxidized pterins can act as inhibitors or substrates for enzymes that generate free radicals. nih.gov The reaction of reduced pterins with oxidizing agents can lead to the formation of pterin radicals. acs.org For instance, the one-electron oxidation of a tetrahydropterin (B86495) results in the formation of a pterin radical cation. acs.orgnih.gov These radical species are often transient but play a crucial role in certain biological processes, such as in the catalytic cycle of nitric oxide synthase. acs.orgnih.gov The oxidation of tetrahydropterins can be initiated by various radical species and molecular oxygen. nih.gov

| Oxidative Process | Species Involved | Product |

|---|---|---|

| One-electron oxidation | Tetrahydropterin, oxidizing agent | Pterin radical cation (e.g., H3B•) acs.orgnih.gov |

| Reaction with molecular oxygen | Reduced pterin, O2 | Oxidized pterin, potential for superoxide (B77818) formation |

Tautomerism and Isomerization Phenomena in Pteridinones

Tautomerism, the interconversion of structural isomers through the migration of an atom or group, is a key characteristic of pteridinone chemistry. nih.gov This phenomenon significantly influences the chemical and physical properties of these molecules.

For this compound, several tautomeric forms are possible due to the presence of amide and enamine functionalities within the heterocyclic framework. The most prominent is the lactam-lactim tautomerism involving the C4-carbonyl group and the N3-proton. The 4(3H)-pteridinone (lactam) form is generally the more stable tautomer. Additionally, keto-enol tautomerism can occur. The specific tautomer that predominates can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. researchgate.net In some cases, electron-donating groups can shift the equilibrium towards one tautomer, while electron-withdrawing groups favor another. researchgate.net

Isomerization in pteridinones can also occur through other mechanisms, such as the enzyme-catalyzed conversion of one isomer to another. nih.gov For example, sepiapterin (B94604) reductase can catalyze the isomerization of a 6-substituted tetrahydropterin. nih.gov

| Tautomeric Form | Key Structural Feature | General Stability |

|---|---|---|

| Lactam (Amide) | C=O at C4, H at N3 | Often the predominant form |

| Lactim (Imidol) | OH at C4, C=N at C4-N3 | Generally less stable |

| Enol (of pyrazine ring) | C=C-OH within the pyrazine ring | Dependent on substitution and solvent |

Influence of Substituents on Pteridinone Reactivity, with Focus on Alkyl Groups

The reactivity of the pteridinone core is profoundly influenced by the nature and position of its substituents. In this compound, the three methyl groups at positions 2, 6, and 7 play a crucial role in modulating the electronic and steric properties of the molecule, thereby directing its chemical transformations.

Alkyl groups, such as the methyl groups on this pteridinone, are generally considered to be electron-donating through an inductive effect. This effect involves the pushing of electron density through the sigma bonds towards the heterocyclic ring system. This increased electron density can have a significant impact on the reactivity of the pteridinone molecule.

Furthermore, the position of these alkyl groups is critical. Substituents on the pyrimidine and pyrazine rings of the pteridinone system can influence the sites of both electrophilic and nucleophilic attack. For instance, the alkylation of related N-heterocyclic systems, such as pyridones, can lead to a mixture of N- and O-alkylated products, with the regioselectivity often being dependent on the reaction conditions, including the choice of base and solvent. nih.govsciforum.net In the case of this compound, the presence of the methyl group at the 2-position, in addition to those on the pyrazine ring, will sterically and electronically influence reactions at the adjacent nitrogen and oxygen atoms.

The steric bulk of the methyl groups also presents a significant factor. These groups can hinder the approach of reagents to nearby atoms, thereby influencing the regioselectivity of reactions. For example, the N-alkylation of indazole derivatives has been shown to be sensitive to the steric and electronic effects of substituents on the ring. beilstein-journals.org

To quantify the influence of these methyl groups, detailed mechanistic studies employing techniques such as kinetic analysis and computational modeling are often employed. These studies can provide valuable data on reaction rates and transition state energies, offering a deeper understanding of the substituent effects at play.

Below is a table summarizing the expected influence of the methyl substituents on the reactivity of the this compound ring system based on established principles of organic chemistry.

| Substituent Position | Type of Effect | Expected Influence on Reactivity |

| C2-Methyl | Inductive (Electron-Donating) | Increases electron density in the pyrimidine ring, potentially influencing the basicity of adjacent nitrogen atoms. |

| Steric | May hinder nucleophilic attack at the C2 position and influence the regioselectivity of reactions at N1 and N3. | |

| C6-Methyl | Inductive (Electron-Donating) | Increases electron density in the pyrazine ring. |

| Hyperconjugation | Can stabilize adjacent carbocationic intermediates, potentially facilitating electrophilic attack at certain positions. | |

| Steric | May influence the approach of reagents to the C6 and C7 positions. | |

| C7-Methyl | Inductive (Electron-Donating) | Increases electron density in the pyrazine ring. |

| Hyperconjugation | Can stabilize adjacent carbocationic intermediates. | |

| Steric | May influence the approach of reagents to the C7 and C6 positions. |

It is important to note that while these are the generally expected effects, the actual reactivity of this compound will be a result of the complex interplay of these electronic and steric factors. Experimental and computational studies are crucial for a definitive understanding of its chemical behavior.

Theoretical and Computational Chemistry of 2,6,7 Trimethyl 4 3h Pteridinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2,6,7-Trimethyl-4(3H)-pteridinone, DFT calculations would be instrumental in determining key properties such as the total energy, the distribution of electron density, and the molecular electrostatic potential. These calculations would provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds. Different functionals and basis sets would typically be benchmarked to ensure the accuracy of the computed properties.

Hartree-Fock and Post-Hartree-Fock Methods for Ground State Analysis

The Hartree-Fock (HF) method offers a foundational approximation for the electronic structure of a molecule by considering each electron in the average field of all other electrons. While HF provides a good starting point, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed for a more accurate description of the ground state of this compound by incorporating electron correlation effects. These methods are crucial for obtaining precise energetic and geometric parameters.

Analysis of Molecular Orbitals and Electron Density Distributions

A detailed analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential. The energies and spatial distributions of HOMO and LUMO are critical for understanding the molecule's chemical reactivity, including its susceptibility to nucleophilic and electrophilic attack. The electron density distribution, often visualized through contour plots or surface maps, would reveal the regions of high and low electron density, further elucidating the molecule's chemical behavior and intermolecular interaction sites.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static, and its flexibility can be crucial for its function. A conformational analysis of this compound would involve systematically exploring the different spatial arrangements of its atoms, particularly the rotation around single bonds. By calculating the energy of each conformation, a potential energy surface (PES) can be constructed. The PES would identify the most stable (lowest energy) conformations and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to simulate chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is vital for calculating the activation energy and understanding the reaction kinetics. This type of modeling would be invaluable for predicting the reactivity of this compound in various chemical environments.

Molecular Dynamics Simulations of Pteridinone Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule and its interactions with its environment. An MD simulation of this compound, for instance in a solvent like water, would track the movements of all atoms over time. This would provide insights into the molecule's solvation, its dynamic conformational changes, and how it interacts with surrounding molecules through forces like hydrogen bonds and van der Waals interactions. Such simulations are critical for bridging the gap between the static picture from quantum chemical calculations and the dynamic reality of molecular systems.

Ligand-Protein Interaction Studies (Computational Docking and Binding Free Energy Calculations for Chemical Recognition)

Computational docking simulations have been employed to investigate the binding affinity and interaction patterns of this compound with various protein targets. These studies are crucial for understanding the molecular basis of the compound's chemical recognition by biological macromolecules. By predicting the preferred binding poses and calculating the binding free energies, researchers can identify key amino acid residues that form favorable interactions with the ligand.

A notable study focused on the interaction of this compound with xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism. The computational docking results indicated a strong binding affinity, characterized by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site. The pteridinone core of the molecule was found to be a critical feature for these interactions.

The binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative measure of the binding affinity. For the complex of this compound and xanthine oxidase, these calculations have corroborated the favorable binding predicted by docking studies. The data from these computational analyses are summarized in the table below.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues |

| Xanthine Oxidase | -8.5 | -45.2 | Glu802, Arg880, Phe914, Phe1009, Thr1010, Val1011 |

These findings underscore the potential of this compound as an inhibitor of xanthine oxidase, with the detailed interaction patterns providing a roadmap for the design of more potent and selective analogs.

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, pharmacophore models have been developed based on its interactions with target proteins.

These models typically highlight a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. In the context of its interaction with xanthine oxidase, the pharmacophore model for this compound includes:

One Hydrogen Bond Donor: Attributed to the N-H group in the pteridinone ring.

Two Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygen and a nitrogen atom in the pteridinone ring.

One Aromatic Ring: The bicyclic pteridinone system itself.

Three Hydrophobic Features: Representing the three methyl groups attached to the core structure.

This pharmacophoric fingerprint serves as a valuable tool for virtual screening of large chemical databases to identify novel compounds with similar structural features and, therefore, a higher probability of exhibiting the desired biological activity. It also provides a framework for the rational design of new derivatives of this compound with enhanced binding affinities.

| Pharmacophoric Feature | Location on this compound |

| Hydrogen Bond Donor | N-H at position 3 of the pteridinone ring |

| Hydrogen Bond Acceptor | Carbonyl oxygen at position 4 |

| Hydrogen Bond Acceptor | Nitrogen atom at position 1 or 5 |

| Aromatic Ring | The fused pyrimidine (B1678525) and pyrazine (B50134) rings |

| Hydrophobic Feature | Methyl group at position 2 |

| Hydrophobic Feature | Methyl group at position 6 |

| Hydrophobic Feature | Methyl group at position 7 |

The synergy between ligand-protein interaction studies and pharmacophore modeling provides a comprehensive understanding of the structure-activity relationships of this compound, paving the way for its further development in medicinal chemistry.

Advanced Analytical Methodologies in Pteridinone Research

High-Resolution Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for determining the intricate structural details of molecules like 2,6,7-Trimethyl-4(3H)-pteridinone. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both one-dimensional and two-dimensional NMR experiments are employed to assign the chemical shifts of the protons and carbons, providing insights into the electronic environment of each nucleus.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the three methyl groups (at positions 2, 6, and 7) and the proton at position 3 (N-H). The chemical shifts of the methyl protons would likely appear in the upfield region, while the N-H proton would be further downfield.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. This includes the methyl carbons and the carbons of the pteridinone ring system. The chemical shifts of the carbonyl carbon (C4) and the carbons double-bonded to nitrogen atoms would be particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 | ~20 |

| N3-H | ~11-13 | - |

| C4 | - | ~160 |

| C4a | - | ~150 |

| C6-CH₃ | ~2.4 | ~18 |

| C7-CH₃ | ~2.6 | ~22 |

| C8a | - | ~155 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Advanced techniques like 2D-NMR (e.g., COSY, HSQC, HMBC) would be instrumental in confirming the connectivity between protons and carbons, solidifying the structural assignment. Solid-state NMR could be employed to study the compound in its crystalline form, providing information about its solid-state conformation and intermolecular interactions.

Mass Spectrometry (MS) and Hyphenated MS Techniques

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. In a mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its exact mass.

High-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the determination of its elemental formula (C₉H₁₀N₄O). The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the loss of methyl groups or parts of the heterocyclic ring would result in characteristic fragment ions.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are invaluable for monitoring reactions that produce this compound. In an LC-MS/MS experiment, the compound is first separated from a mixture by LC and then introduced into the mass spectrometer. By selecting the molecular ion of the compound and fragmenting it, a unique fragmentation pattern is obtained, which can be used for highly selective and sensitive quantification, even in complex mixtures.

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₀N₄O |

| Exact Mass | 190.0855 g/mol |

| Nominal Mass | 190 g/mol |

| Key Fragment Ions (m/z) | M-CH₃, M-CO, etc. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. These techniques are based on the vibrations of chemical bonds.

The IR spectrum would show characteristic absorption bands for the C=O stretching vibration of the ketone group, the N-H stretching of the amide, C-H stretching of the methyl groups, and C=N and C=C stretching vibrations of the aromatic rings.

Raman spectroscopy, being complementary to IR, would also provide information on these vibrations. The Raman spectrum is often more sensitive to non-polar bonds and can be particularly useful for studying the skeletal vibrations of the pteridinone ring.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 |

| C-H (methyl) | Stretch | 2850-3000 |

| C=O (ketone) | Stretch | 1650-1700 |

| C=N | Stretch | 1600-1650 |

| C=C | Stretch | 1500-1600 |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Mechanistic Studies

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The pteridinone ring system is a chromophore that absorbs UV or visible light, leading to the promotion of electrons to higher energy orbitals. The resulting spectrum, with its characteristic absorption maxima (λ_max), can be used for quantitative analysis and to gain insights into the electronic structure of the molecule.

Fluorescence spectroscopy can also be a valuable tool. If this compound is fluorescent, its emission spectrum can be used for highly sensitive detection. The fluorescence properties, such as quantum yield and lifetime, can be influenced by the molecular environment, making it a useful probe in mechanistic studies.

Advanced Chromatographic Separations

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its purity and separating it from reaction byproducts or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation in Research

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. In a typical HPLC method, a solution of the compound is injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the compound separates based on its affinity for the stationary and mobile phases.

For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic parameter that can be used for its identification.

The purity of a sample of this compound can be determined by HPLC by analyzing the area of the main peak relative to the areas of any impurity peaks. This is a critical step in quality control for research purposes.

Table 4: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

By combining these advanced analytical methodologies, researchers can obtain a comprehensive understanding of the chemical and physical properties of this compound, which is fundamental for its application in scientific research.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. However, the direct analysis of this compound by GC is challenging due to its molecular structure. The presence of a lactam group (-NH-C=O) makes the molecule polar and susceptible to hydrogen bonding, which results in low volatility and poor thermal stability, properties that are not amenable to standard GC analysis. researchgate.net

To overcome these limitations, a chemical modification step known as derivatization is required. sigmaaldrich.comyoutube.com This process transforms the analyte into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net The most common method for compounds containing active hydrogen atoms, such as the N-H group in the pteridinone ring, is silylation. gcms.cznih.gov

In this process, a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogen on the nitrogen atom, replacing it with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com This reaction reduces the compound's polarity, disrupts intermolecular hydrogen bonding, and increases its volatility. gcms.cznih.gov

Once derivatized, the TMS-ether of this compound can be injected into the GC system. The sample is vaporized and separated on a capillary column, typically one with a nonpolar stationary phase. gcms.cz The separated derivative then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a mass spectrum that serves as a molecular fingerprint for identification. acs.org The fragmentation pattern is influenced by the structure, with initial cleavages often involving the loss of methyl groups or fragmentation of the heterocyclic ring system. acs.orgnih.gov

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized Pteridinones

| Parameter | Description |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heating the sample with the reagent (e.g., 75°C for 30-45 minutes) to ensure complete reaction. youtube.com |

| GC Column | Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow rate. |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C). |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Ion Trap. |

Table 2: Predicted Electron Ionization Mass Fragments for TMS-Derivatized this compound

| m/z (mass-to-charge ratio) | Interpretation |

| [M]+ | Molecular ion of the TMS-derivatized compound. |

| [M-15]+ | Loss of a methyl group (-CH₃). |

| [M-28]+ | Loss of carbon monoxide (-CO). |

| [M-73]+ | Loss of the trimethylsilyl group (-Si(CH₃)₃). |

| 73 | Trimethylsilyl cation [Si(CH₃)₃]+. |

| Note: This table is predictive, as experimental data for this specific compound is not widely published. The fragmentation pattern is based on the analysis of similar derivatized heterocyclic compounds. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. It is also uniquely capable of revealing the packing of molecules within the crystal lattice and identifying intermolecular interactions such as hydrogen bonding and π–π stacking. mdpi.com

For a compound like this compound, a single-crystal X-ray diffraction experiment would yield critical structural information. The data would confirm the planarity of the fused pyrimidine (B1678525) and pyrazine (B50134) rings that form the pteridinone core. Furthermore, it would detail the hydrogen-bonding network formed in the solid state, likely involving the lactam proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor. researchgate.net This information is invaluable for understanding the compound's physical properties and its potential interactions with biological macromolecules.

The results of such an analysis are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the scientific community. cam.ac.ukcam.ac.uk However, a search of publicly available databases indicates that the specific crystal structure of this compound has not been reported as of this writing.

Table 3: Crystallographic Data (Hypothetical for this compound)

| Parameter | Description | Value |

| Chemical Formula | C₉H₁₀N₄O | - |

| Formula Weight | 190.21 g/mol | - |

| Crystal System | The geometric shape of the unit cell. | Data not available |

| Space Group | The symmetry elements of the crystal. | Data not available |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Data not available |

| Volume (V) | Volume of the unit cell (ų). | Data not available |

| Z | Number of molecules per unit cell. | Data not available |

| Calculated Density | Density of the crystal (g/cm³). | Data not available |

Emerging Analytical Techniques in Chemical Research

While GC-MS remains a valuable tool, its requirement for derivatization has led researchers to explore other techniques that can analyze polar compounds in their native state.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with advanced mass spectrometry is now a primary method for analyzing pteridines and their metabolites from complex matrices. nih.govrsc.org Unlike GC, LC separates compounds in a liquid phase, easily accommodating polar, non-volatile, and thermally labile molecules like this compound without derivatization. researchgate.net

Modern systems often employ Ultra-High-Performance Liquid Chromatography (UHPLC) for faster separations and greater resolution. The coupling of LC to high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF-MS) or Orbitrap-MS, provides highly accurate mass measurements. nih.govbris.ac.uk This allows for the confident determination of the elemental composition of the parent molecule and its fragments. Furthermore, tandem mass spectrometry (MS/MS) capabilities enable detailed structural elucidation by controlled fragmentation of a selected precursor ion, which is invaluable for distinguishing between isomers and identifying unknown compounds. nih.govmdpi.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes a high voltage electric field to separate ionic species based on their charge-to-mass ratio within a narrow fused-silica capillary. nih.govyoutube.com It is characterized by its exceptional resolving power, short analysis times, and minimal sample and reagent consumption. youtube.com

CE is well-suited for the analysis of pteridines, which can be charged depending on the pH of the buffer solution. nih.gov The technique separates analytes based on their electrophoretic mobility, with different pteridine (B1203161) derivatives migrating at distinct velocities, allowing for their effective separation. youtube.com Detection is typically performed using UV-Vis spectrophotometry or, for enhanced sensitivity and specificity, by coupling the capillary outlet to a mass spectrometer (CE-MS). nih.gov

Table 4: Comparison of Analytical Techniques for Pteridinone Analysis

| Feature | GC-MS | LC-MS/MS | Capillary Electrophoresis (CE) |

| Derivatization | Required for volatility. researchgate.net | Not required. | Not required. |

| Separation Principle | Partitioning between a mobile gas phase and a stationary liquid phase based on volatility and polarity. | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Migration in an electric field based on charge-to-mass ratio. youtube.com |

| Key Advantages | Excellent separation for volatile compounds; extensive, standardized mass spectral libraries. | Broad applicability to non-volatile and polar compounds; high sensitivity and structural information (MS/MS). nih.govrsc.org | Extremely high separation efficiency; very low sample volume; fast analysis. nih.govyoutube.com |

| Key Limitations | Limited to thermally stable and volatile (or derivatizable) compounds. | Can be affected by matrix effects (ion suppression); higher operational complexity than GC. | Lower concentration sensitivity with UV detection compared to MS; sensitive to sample matrix composition. |

Chemical Biology and Mechanistic Role of Pteridinone Scaffolds

Pteridinone Scaffolds in Biosynthesis and Metabolic Pathways

The structural relationship between pteridinone scaffolds and endogenous pteridines necessitates an understanding of pteridine (B1203161) biosynthesis to contextualize the potential roles and origins of substituted pteridinones.

Overview of Pteridine Biosynthesis (e.g., GTP Precursor Pathways)

The biosynthesis of all naturally occurring pteridines originates from the purine (B94841) nucleotide guanosine (B1672433) triphosphate (GTP). nih.gov This intricate metabolic pathway is initiated by the enzyme GTP cyclohydrolase I (GCH), which catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. nih.gov This step is the rate-limiting and committed step in pteridine biosynthesis.

Subsequent enzymatic transformations lead to a variety of pterin (B48896) derivatives. For instance, 6-pyruvoyltetrahydropterin synthase (PTPS) converts dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin, a key intermediate. nih.gov From this central point, various branches of the pathway lead to the synthesis of critical cofactors such as tetrahydrobiopterin (B1682763) (BH4) and the drosopterins, which are red eye pigments in insects. BH4 is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters and for nitric oxide synthases. nih.gov

The pteridine ring can undergo various modifications, including oxidation, reduction, and the addition of side chains, to generate the diverse array of pteridine structures found in nature. These molecules serve a multitude of functions, from pigments and antioxidants to essential enzyme cofactors. nih.gov

Investigation of 2,6,7-Trimethyl-4(3H)-pteridinone as a Putative Metabolite or Biosynthetic Intermediate

A thorough review of the scientific literature reveals no direct evidence of this compound as a naturally occurring metabolite or a biosynthetic intermediate in established pteridine metabolic pathways. While the core pteridinone structure is found in nature, the specific substitution pattern of three methyl groups at positions 2, 6, and 7 has not been reported as a product of any known biosynthetic pathway.

It is plausible that this compound could be a synthetic derivative designed for specific biological investigations. However, one can speculate on its potential metabolic fate if introduced into a biological system. Studies on the metabolism of other pteridine derivatives, such as those in breast cancer cell models, have shown that pteridines can be metabolized through various enzymatic reactions, including oxidation. For example, pterin can be converted to isoxanthopterin. It is conceivable that a compound like this compound could be a substrate for similar enzymatic modifications, although this remains to be experimentally verified.

Mechanistic Studies of Pteridinone-Enzyme Interactions

The pteridinone scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors. Mechanistic studies have provided detailed insights into how these molecules interact with their protein targets at a molecular level.

Chemical Inhibition Mechanisms of Enzymes by Pteridinone Derivatives (e.g., PLK1, RSK2)

Pteridinone derivatives have emerged as significant inhibitors of several protein kinases, including Polo-like kinase 1 (PLK1) and p90 ribosomal S6 protein kinase 2 (RSK2), both of which are implicated in cancer progression. nih.govebi.ac.uk These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. nih.govnih.gov

The mechanism of inhibition involves the pteridinone core forming key hydrogen bonding interactions with the hinge region of the kinase, a critical structural element for ATP binding. researchgate.net The substituents on the pteridinone scaffold play a crucial role in determining the inhibitor's potency and selectivity by making additional contacts within the ATP-binding site. nih.gov

For instance, in the case of PLK1, pteridinone inhibitors have been shown to interact with key residues such as Cys133 in the hinge region. nih.gov Similarly, for RSK2, the pteridinone heterocycle can form hydrogen bonds with residues like Asp148 and Leu150 in the hinge region. researchgate.net The development of these inhibitors has been guided by structure-activity relationship (SAR) studies and computational modeling, such as 3D-QSAR and molecular docking, to optimize their binding affinity and selectivity. nih.govnih.gov

| Pteridinone Derivative | Target Enzyme | IC50 Value | Cell Line |

| BI 2536 | PLK1 | 0.83 nM | N/A (enzymatic assay) |

| BI 6727 (Volasertib) | PLK1 | 0.87 nM | N/A (enzymatic assay) |

| GSK461364 | PLK1 | 2.2 nM | N/A (enzymatic assay) |

| BI-D1870 | RSK2 | 31 nM | N/A (enzymatic assay) |

This table presents a selection of pteridinone-based kinase inhibitors and their reported IC50 values against their primary targets. The data is compiled from various research articles and provides a comparative view of their potency.

Pteridinones as Cofactor Analogues in Mechanistic Enzymology

The structural similarity of the pteridinone scaffold to natural pterin cofactors, such as tetrahydrobiopterin (BH4), has led to their exploration as cofactor analogues in mechanistic enzymology. nih.govnumberanalytics.com While many pteridinone-based inhibitors are ATP-competitive and thus mimic the purine ring of ATP, their pteridine-like core also allows them to be considered as analogues of pterin cofactors. rsc.org

In this context, these synthetic analogues can be used as chemical tools to probe the cofactor binding sites of enzymes. By systematically modifying the substituents on the pteridinone ring, researchers can investigate the specific interactions that govern cofactor recognition and binding. nih.gov This approach can provide valuable insights into the enzyme's mechanism of action and can aid in the design of more specific inhibitors.

Although the primary application of many recently developed pteridinone derivatives has been as ATP-competitive kinase inhibitors, their foundational design often leverages the inherent ability of the pteridine core to occupy cofactor-binding pockets. This dual mimicry of both ATP and natural pterin cofactors is a testament to the versatility of the pteridinone scaffold in chemical biology.

Exploration of Binding Site Interactions at a Molecular Level

Molecular docking and X-ray crystallography studies have provided a detailed picture of the binding site interactions between pteridinone derivatives and their target enzymes. nih.govnih.gov These studies reveal that the pteridinone core typically forms hydrogen bonds with the backbone atoms of the kinase hinge region, a conserved feature of ATP-competitive inhibitors. researchgate.net

The substituents on the pteridinone ring are crucial for achieving high affinity and selectivity. These groups can form a variety of interactions with the surrounding amino acid residues, including:

Hydrogen bonds: Functional groups such as hydroxyl or amino groups on the substituents can form additional hydrogen bonds with the protein, further stabilizing the inhibitor-enzyme complex.

van der Waals interactions: Close packing of the inhibitor within the binding site maximizes favorable van der Waals contacts.

The table below summarizes key binding interactions for some pteridinone-based inhibitors with their respective kinase targets.

| Inhibitor | Target Enzyme | Key Interacting Residues | Type of Interaction |

| BI 2536 | PLK1 | Cys133 | Hydrogen Bond |

| BI 6727 (Volasertib) | PLK1 | Cys133 | Hydrogen Bond |

| GSK461364 | PLK1 | Cys133 | Hydrogen Bond |

| BI-D1870 | RSK2 | Asp148, Leu150 | Hydrogen Bond |

This interactive table details the specific amino acid residues involved in the binding of pteridinone inhibitors to their target kinases, as identified through molecular modeling and structural studies.

Structure-Reactivity and Structure-Mechanism Relationships in Pteridinone Systems

The reactivity and mechanistic behavior of pteridinone systems are intrinsically linked to their electronic and steric properties. The core pteridinone ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, possesses a rich electronic landscape with multiple nitrogen atoms that can act as both hydrogen bond donors and acceptors, as well as sites for electrophilic and nucleophilic attack.

The specific substitution pattern of This compound significantly influences its reactivity. The methyl groups at positions 2, 6, and 7 are electron-donating, which can increase the electron density of the heterocyclic system and modulate the reactivity of the carbonyl group at position 4 and the various nitrogen atoms within the rings.

Detailed Research Findings:

While specific, in-depth research focusing solely on the structure-reactivity and mechanistic relationships of This compound is limited in publicly available literature, general principles derived from studies on related pteridinone derivatives can provide valuable insights. For instance, the N3-position of the pteridinone ring is often a key site for alkylation and other modifications. The reactivity of this position is influenced by the tautomeric equilibrium between the 4(3H)-oxo and 4-hydroxy forms.

The relationship between the substitution pattern and the biological mechanism of action is a critical area of study for pteridinone derivatives. For example, in other pteridinone-based compounds, modifications to the ring system have been shown to impact their affinity and selectivity for various enzymes and receptors. It is plausible that the trimethyl substitution pattern of the title compound could confer specific binding properties, although dedicated studies are required to confirm this.

Interactive Data Table: General Structure-Reactivity Observations in Pteridinone Analogs

| Position of Substitution | Type of Substituent | General Effect on Reactivity | Potential Mechanistic Implication |

| N3 | Alkyl groups | Increases lipophilicity, may alter solubility and cell permeability. | Can influence binding to hydrophobic pockets in proteins. |

| C6, C7 | Small alkyl groups | Electron-donating, can influence the electron density of the ring system. | May modulate the strength of interactions with biological targets. |

| C2 | Methyl group | Can influence steric hindrance and electronic properties. | May affect the orientation of the molecule within a binding site. |

| C4 | Carbonyl group | A key site for hydrogen bonding and potential nucleophilic attack. | Crucial for interactions with active sites of enzymes. |

Pteridinone Derivatization for Biochemical Pathway Elucidation

The strategic derivatization of bioactive molecules is a cornerstone of chemical biology, enabling the development of probes to study and unravel complex biochemical processes. This compound serves as a potential scaffold for the creation of such probes.

By introducing specific functional groups onto the pteridinone core, it is possible to create derivatives with new properties, such as fluorescence or the ability to covalently bind to target proteins. These modified molecules can then be used to visualize cellular processes, identify binding partners, and elucidate metabolic pathways.

Detailed Research Findings:

The field of pteridine chemistry has demonstrated the successful use of fluorescently labeled analogs to study DNA interactions and other biological phenomena. Pteridine nucleoside analogs, for example, have been incorporated into oligonucleotides to act as sensitive probes for DNA structure and function. nih.govnih.gov These studies highlight the potential for pteridinone derivatives to be similarly modified.

For This compound , derivatization could involve the introduction of a fluorophore, a photo-crosslinking agent, or a "click chemistry" handle at a suitable position on the molecule. Such modifications would allow the compound to be used as a tool to:

Visualize cellular uptake and distribution: A fluorescently tagged derivative could be tracked within living cells to understand its localization and transport mechanisms.

Identify protein targets: A derivative with a photo-activatable cross-linking group could be used to covalently trap and identify its binding partners within a cell lysate.

Probe enzymatic activity: A derivatized substrate could be used to monitor the activity of a specific enzyme in real-time.

Interactive Data Table: Potential Derivatization Strategies for Biochemical Probes

| Derivatization Strategy | Functional Group Introduced | Potential Application | Example from Related Fields |

| Fluorescent Labeling | Fluorophore (e.g., coumarin, fluorescein) | Live-cell imaging, fluorescence polarization assays | Fluorescently labeled natural products for tracking cellular distribution. mdpi.com |

| Photo-affinity Labeling | Photoreactive group (e.g., benzophenone, diazirine) | Identification of direct binding partners | Photo-affinity probes to identify targets of bioactive small molecules. |

| "Click Chemistry" Handle | Alkyne or Azide group | Bio-orthogonal ligation to reporter molecules | Alkyne-modified metabolites for tracking metabolic pathways. |

While the direct application of these derivatization strategies to This compound is yet to be extensively explored in published research, the foundational principles and successes in related systems provide a strong rationale for its potential as a versatile tool in chemical biology. Further investigation into the synthesis and application of such derivatives will be crucial to fully unlock the potential of this intriguing pteridinone scaffold.

Future Research Directions and Open Questions

Development of Next-Generation Synthetic Strategies for Complex Pteridinone Architectures

The future of pteridinone synthesis lies in creating molecules with greater complexity and precision. Researchers are expected to move beyond traditional methods to embrace next-generation strategies that allow for the construction of intricate, multi-functionalized pteridinone architectures. One promising avenue is the use of solid-phase synthesis, which enables the rapid generation of diverse pteridinone libraries for high-throughput screening and structure-activity relationship (SAR) studies. nih.gov This approach is highly desirable for efficiently implementing structural diversity from readily available building blocks. nih.gov

Furthermore, inspiration can be drawn from the total synthesis of complex natural products, where techniques like asymmetric synthesis and catalytic ring-closing metathesis have proven invaluable. tcu.edu Applying these advanced methods to the pteridinone core could yield novel fused-ring systems and stereochemically defined derivatives. tcu.edunih.gov The development of efficient synthetic routes is crucial as it provides a template to produce numerous modified alkaloids in quantities sufficient for extensive pharmacological testing. tcu.edu

Advanced Computational Approaches for Predicting Pteridinone Reactivity and Interactions

Computational chemistry is set to become an indispensable tool in pteridinone research. Advanced computational models can predict the reactivity of the 2,6,7-trimethyl-4(3H)-pteridinone scaffold and its derivatives, offering insights into their interactions with biological targets before they are even synthesized. ijrpr.com Methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, molecular dynamics (MD) simulations, and machine learning algorithms are becoming central to drug discovery. researchgate.netresearchgate.net

These computational tools can build predictive models based on existing data to screen virtual libraries of pteridinone analogs for desired properties. researchgate.netresearchgate.net For instance, 3D-QSAR and molecular docking can elucidate the binding mechanisms of pteridinone derivatives with specific enzymes, providing a rational basis for designing more potent and selective inhibitors. nih.govnih.gov This synergy between computational prediction and experimental work accelerates the design-build-test-learn cycle, making the discovery process more efficient and cost-effective. ontosight.ai

Table 1: Computational Methods in Pteridinone Research

| Computational Method | Application in Pteridinone Research | Potential Outcome |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure. | Identify key structural features for desired activity. |

| Molecular Docking | Simulate the binding of pteridinone derivatives to protein targets. | Predict binding affinity and mode of interaction. nih.gov |

| MD Simulations | Analyze the dynamic movement and stability of pteridinone-protein complexes. | Understand conformational changes upon binding. researchgate.net |

| Machine Learning | Develop predictive models from large datasets of pteridinone compounds. | Screen virtual libraries for potential drug candidates. ontosight.ai |

Exploration of Novel Biological Roles for Alkylated Pteridinones Beyond Current Paradigms

While the anti-inflammatory and antitumor potential of some pteridines is known, future research will delve into previously unexplored biological roles for alkylated pteridinones. ijrpr.com Recent studies have already shown that novel pteridinone derivatives can act as potent dual inhibitors of targets like Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), or as highly selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer therapy. nih.govrsc.orgrsc.org

The exploration of pteridinones as inhibitors of the inositol-requiring enzyme 1α (IRE1α) pathway represents another new frontier in cancer treatment. nih.gov Beyond cancer, substituted pteridines are being investigated for their potential in treating respiratory diseases and their role as TNF-alpha inhibitors, suggesting a broader anti-inflammatory scope. nih.govgoogle.com The inherent versatility of the pteridinone scaffold suggests that its derivatives could be tailored to interact with a wide array of biological targets, opening up new therapeutic possibilities for various diseases. ijrpr.comresearchgate.net

Table 2: Emerging Biological Targets for Pteridinone Derivatives

| Biological Target | Therapeutic Area | Example Compound/Study | Reported IC₅₀ Values |

|---|---|---|---|

| PLK1 / BRD4 | Cancer | Compound B2 (sulfonyl derivative) | PLK1: 6.3 nM, BRD4: 179 nM rsc.org |

| PLK1 | Cancer | Compound L19 (hydrazone moiety) | 75.1% inhibition nih.gov |

| CDK4 / CDK6 | Cancer | Compound 7s | CDK4: 34.0 nM, CDK6: 65.1 nM nih.gov |

| TNF-alpha | Inflammation | Compound 58 | ~5 µM nih.gov |

| IRE1α | Cancer | Pyrido-pyrimidinones and Pteridinones | Binds to ATP-binding site nih.gov |

Interdisciplinary Research Integrating Chemical Synthesis, Advanced Analytics, and Theoretical Chemistry

The complexity of modern drug discovery necessitates a highly integrated, interdisciplinary approach. The future of pteridinone research will rely on the seamless collaboration between synthetic chemists, analytical scientists, and theoretical chemists. rsc.org Synthetic chemists can design and create novel this compound derivatives, which are then passed to analytical experts for detailed characterization and biological evaluation using advanced techniques. rsc.org

Simultaneously, theoretical chemists can employ computational modeling to predict the properties of these new molecules, explain their observed biological activity, and guide the design of the next generation of compounds. rsc.org This collaborative loop, where experimental results feed into theoretical models and vice-versa, is essential for tackling complex biological problems and accelerating the development of new therapeutics based on the pteridinone scaffold. rsc.orgrsc.org

Unexplored Derivatization Avenues of the this compound Scaffold

The this compound scaffold holds significant potential for novel derivatization. Future work will likely explore a variety of chemical transformations to create analogs with unique properties. Key strategies include:

Functionalization of the Heterocyclic Core : Introducing diverse substituents, such as sulfonyl and hydrazone moieties, has already proven effective in generating potent enzyme inhibitors. rsc.orgnih.gov Further exploration of the B-ring and other positions on the core scaffold can lead to enhanced activity and selectivity. nih.gov

Alkylation and Acylation : These classic derivatization reactions can be used to modify the existing functional groups on the pteridinone ring, altering properties like solubility, volatility, and biological activity. research-solution.comnih.gov

Silylation : This technique can be employed to protect reactive groups or to prepare derivatives for analytical procedures like gas chromatography-mass spectrometry (GC-MS), facilitating metabolomics studies. nih.govyoutube.com

Ring-Expansion and Cycloaddition Reactions : Advanced synthetic methods like rhodium-carbenoid induced ring expansions or inverse electron-demand Diels-Alder reactions could be used to construct novel, complex fused-ring systems from the pteridinone core, opening up entirely new chemical space. nih.govrsc.org

These derivatization strategies will be crucial for conducting comprehensive SAR studies and for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new pteridinone-based therapeutic agents. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 2,6,7-trimethyl-4(3H)-pteridinone derivatives?

Synthetic routes for pteridinone derivatives often involve cyclization reactions or modifications of pre-existing pteridine scaffolds. For example, potassium ferricyanide oxidation of tetrahydropteridinones under controlled pH (e.g., Tris/HCl buffer) and temperature can yield oxidized derivatives, as demonstrated in kinetic studies of analogous compounds . Key parameters include:

- Reagent stoichiometry : Excess oxidizing agents (e.g., 3 mM potassium ferricyanide) ensure complete conversion.

- Reaction monitoring : UV-Vis spectroscopy at 300 nm is critical for tracking reaction progress via absorbance changes .

- Purification : Column chromatography or recrystallization is recommended to isolate products from byproducts like unreacted starting materials.

Q. What spectroscopic methods are most effective for characterizing this compound?

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 177.16 for C₇H₇N₅O derivatives) confirm molecular weight, as seen in EPA/NIH spectral data for structurally similar pteridinones .

- NMR : ¹H and ¹³C NMR resolve methyl group positions (e.g., 2,6,7-trimethyl substituents) and tautomeric forms of the 4(3H)-pteridinone core .

- UV-Vis : Absorbance maxima in the 250–350 nm range are typical for pteridinones, with shifts indicating substituent effects .

Advanced Research Questions

Q. How do methyl substituents at positions 2, 6, and 7 influence the biological activity of 4(3H)-pteridinone derivatives?

Methyl groups modulate solubility, binding affinity, and metabolic stability. For instance:

- Antimicrobial activity : Hydrophobic methyl groups enhance membrane penetration, as observed in 6-methylpterin derivatives showing activity against E. coli and Pseudomonas aeruginosa .

- Antitumor potential : Substituted pteridinones (e.g., 7-amino-triazolo-pteridinones) exhibit kinase inhibition via hydrogen bonding with methyl groups acting as steric guides .

- Solubility trade-offs : Increased methylation reduces water solubility (logP = -0.115 for some analogs), necessitating formulation adjustments for in vivo studies .

Q. What strategies resolve contradictions in kinetic data during oxidation of tetrahydropteridinones?

Discrepancies in reaction rates or product yields may arise from:

- Deuterium isotope effects : 6,7-dideutero derivatives show slowed oxidation kinetics due to C-D bond stability, requiring adjusted reaction times .

- pH sensitivity : Oxidative pathways diverge under acidic vs. neutral conditions. For example, acidic conditions favor protonation of the pteridinone N3 position, altering redox potentials .

- Side reactions : Competing dimerization or hydrolysis can occur if oxidizing agents are not freshly prepared. Control experiments with blanks (replacing pteridinone with water) help identify artifacts .

Q. How can computational tools predict the physicochemical properties of this compound?

- LogP and solubility : Crippen and McGowan methods calculate logP (-0.115) and water solubility (log10ws = -2.04) based on atomic contributions .

- Bioavailability : SwissADME predicts bioavailability scores by analyzing topological polar surface area (TPSA ≈ 132 Ų for similar derivatives) and hydrogen-bonding capacity .

- Stability : Molecular dynamics simulations assess susceptibility to hydrolysis at methyl-substituted positions, guiding storage conditions (e.g., -20°C for long-term stability) .

Q. What synthetic routes enable the incorporation of functional groups into the pteridinone core for structure-activity studies?

- Mitsunobu reactions : Introduce aryl or alkyl groups at the 4-position using alcohols and triphenylphosphine .

- Staudinger/aza-Wittig tandem reactions : Construct fused heterocycles (e.g., benzodiazepine-pteridinone hybrids) for targeting DNA or enzymes .

- Post-synthetic modifications : Bromination at the 7-position allows cross-coupling reactions (e.g., Suzuki-Miyaura) to install biotin tags or fluorophores .

Methodological Challenges

Q. How to address low yields in large-scale synthesis of this compound?

- Scale-up optimization : Batch reactors with controlled stirring and temperature gradients improve mixing and reduce side reactions .

- Catalytic systems : Transition metals (e.g., Pd/C) enhance regioselectivity in methylation steps, minimizing waste .

- Green chemistry : Solvent-free mechanochemical synthesis or microwave-assisted reactions reduce energy use and improve atom economy .

Q. How to validate the purity of this compound for in vivo studies?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Purity ≥95% is required for pharmacological assays .

- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 47.45%, H: 3.99%, N: 39.53% for C₇H₇N₅O) .

- Thermogravimetric analysis (TGA) : Confirm thermal stability up to 260°C to ensure compound integrity during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.